molecular formula C18H17N3O2 B2965887 2-(3-Ethoxyphenyl)quinoline-4-carbohydrazide CAS No. 524932-92-1

2-(3-Ethoxyphenyl)quinoline-4-carbohydrazide

Cat. No.: B2965887
CAS No.: 524932-92-1
M. Wt: 307.353
InChI Key: MTNQMWDZMAEAQT-UHFFFAOYSA-N
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Description

“2-(3-Ethoxyphenyl)quinoline-4-carbohydrazide” is a biochemical used for proteomics research . It has a molecular formula of C18H17N3O2 and a molecular weight of 307.35 .


Synthesis Analysis

The synthesis of quinoline and its derivatives has been a subject of interest in medicinal chemistry . Classical synthesis protocols such as Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach have been used for the construction of the principal quinoline scaffold . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols are also useful for the construction and functionalization of this compound .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a double-ring structure containing a benzene ring fused with a pyridine moiety . The molecular formula is C18H17N3O2 .

Scientific Research Applications

Antimicrobial Activities

Quinoline derivatives, including structures similar to 2-(3-Ethoxyphenyl)quinoline-4-carbohydrazide, have been synthesized and evaluated for their antimicrobial properties. For example, a study prepared quinoline derivatives containing an azole nucleus, demonstrating moderate to good antimicrobial activity against a variety of microorganisms (Özyanik et al., 2012). Another research synthesized new quinoline derivatives and evaluated their antimicrobial activity, showing effectiveness against different bacterial and fungal strains (Kumar & Kumar, 2021).

Chemosensing

Quinoline carbohydrazide derivatives have been developed as chemosensors for the detection of metal ions. A study introduced a chemosensor based on imidazo[1,2-a]quinoline for selectively sensing Al3+ and Zn2+ ions in solution, indicating a "turn-on" fluorescence mode upon metal ion binding (Sun et al., 2015).

Corrosion Inhibition

Quinoline derivatives have also been investigated for their potential as corrosion inhibitors. Novel quinoline derivatives were found to be effective green corrosion inhibitors for mild steel in acidic media, with one study highlighting their efficiency through electrochemical, SEM, AFM, and XPS studies (Singh et al., 2016). Furthermore, computational studies on quinoline derivatives have supported their use as corrosion inhibitors for iron, providing insights into their adsorption and inhibition mechanisms (Erdoğan et al., 2017).

Properties

IUPAC Name

2-(3-ethoxyphenyl)quinoline-4-carbohydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O2/c1-2-23-13-7-5-6-12(10-13)17-11-15(18(22)21-19)14-8-3-4-9-16(14)20-17/h3-11H,2,19H2,1H3,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTNQMWDZMAEAQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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